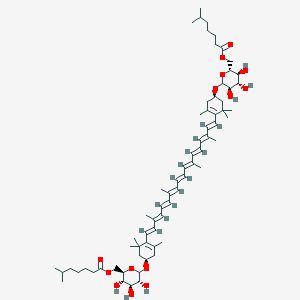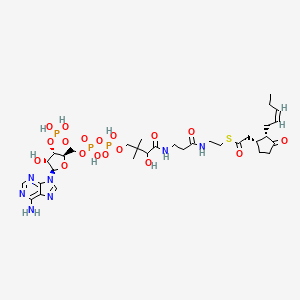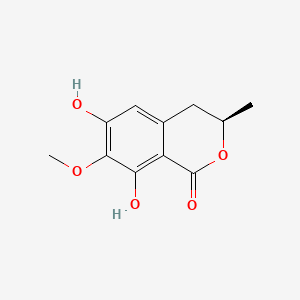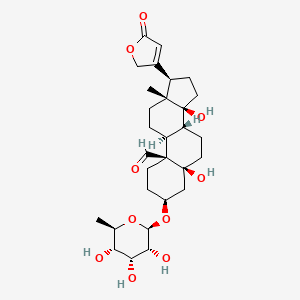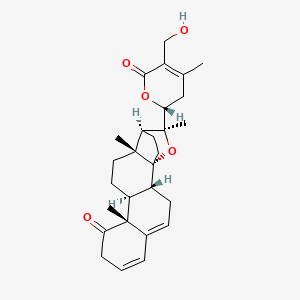
Coagulin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coagulin F is a natural product found in Withania coagulans with data available.
Applications De Recherche Scientifique
Coagulation Factor V in Hemostasis and Thrombosis
Coagulation Factor V (FV) plays a dual role in blood coagulation, acting as a procoagulant and anticoagulant. This balance is crucial for hemostasis. Genetic defects in FV can lead to either hemorrhagic or thrombotic conditions (Asselta, Tenchini, & Duga, 2006). Similarly, other studies highlight the complex mechanisms of FV in thrombophilia (Segers, Dahlbäck, & Nicolaes, 2007).
Genetic Mutations and Factor V Deficiency
Various mutations in the FV gene can lead to Factor V deficiency, a rare bleeding disorder. The spectrum of these mutations is broad, including missense, nonsense, and frameshift mutations (van Wijk et al., 2001). These mutations contribute significantly to the understanding of the clinical phenotype of FV deficiency.
Novel Therapeutic Approaches
Recent developments in therapy for FV deficiency include plasma-derived FV concentrates. These concentrates have shown effectiveness in correcting coagulation tests in severe FV deficiency, offering more targeted treatment options (Tabibian et al., 2019).
Coagulation Factor V and Cellular Processes
Besides its role in coagulation, FV also influences various cellular processes. For instance, FXa, a serine protease involving FV, can drive tumor cells into apoptosis, indicating a broader role of FV in cellular regulation and potential therapeutic applications (Borensztajn et al., 2006).
Propriétés
Nom du produit |
Coagulin F |
|---|---|
Formule moléculaire |
C28H36O5 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
(1R,2R,10R,11S,14R,15S,16S)-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,6-dien-9-one |
InChI |
InChI=1S/C28H36O5/c1-16-14-23(32-24(31)18(16)15-29)27(4)21-11-13-28(33-27)20-9-8-17-6-5-7-22(30)26(17,3)19(20)10-12-25(21,28)2/h5-6,8,19-21,23,29H,7,9-15H2,1-4H3/t19-,20+,21-,23+,25+,26-,27-,28+/m0/s1 |
Clé InChI |
XLKFUJPNXPVFRF-LXSIAZRUSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C)O2)C)CO |
SMILES canonique |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C)O2)C)CO |
Synonymes |
27-hydroxy-14,20-epoxy-1-oxowitha-3,5,24-trienolide coagulin F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



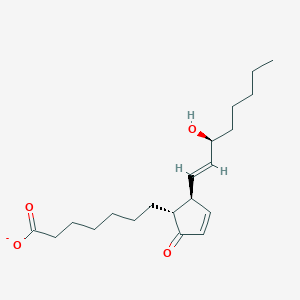

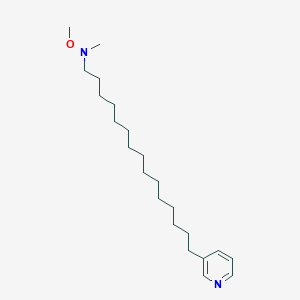

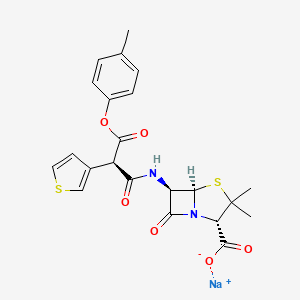
![sodium;4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate](/img/structure/B1260993.png)


